molecular formula C20H14N4O3 B2739107 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 312623-30-6

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2739107
CAS No.: 312623-30-6
M. Wt: 358.357
InChI Key: NSVWVCGTDIGHNM-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound built on the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This particular molecule features a benzamide group substituted with a nitro moiety at the meta-position, linked to the 3-amino group of a 2-phenylimidazo[1,2-a]pyridine core. The imidazopyridine pharmacophore is a privileged structure found in several clinically used drugs due to its diverse biological activity . Research into similar imidazopyridine derivatives has revealed a broad spectrum of potential therapeutic applications. These compounds have been investigated as inhibitors for targets like cholinesterases (acetylcholinesterase and butyrylcholinesterase) for Alzheimer's disease research . The structural framework is also relevant in the development of agents for the treatment of various other disorders . The presence of the nitro group on the benzamide ring offers a versatile chemical handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel chemical probes . This product is provided for research and development purposes in laboratory settings only. It is strictly for in vitro applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(15-9-6-10-16(13-15)24(26)27)22-19-18(14-7-2-1-3-8-14)21-17-11-4-5-12-23(17)19/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVWVCGTDIGHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylimidazo[1,2-a]Pyridin-3-Amine

The core intermediate, 2-phenylimidazo[1,2-a]pyridin-3-amine, is typically synthesized via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions. A representative procedure involves condensing 2-aminopyridine with benzaldehyde derivatives in the presence of tert-butyl isocyanide and ammonium chloride at 120°C (Scheme 1). This method yields the amine intermediate with 75–90% efficiency, contingent on the electronic nature of substituents.

Table 1: Optimization of GBB Reaction for 2-Phenylimidazo[1,2-a]Pyridin-3-Amine

Catalyst Solvent Temperature (°C) Yield (%)
NH₄Cl Toluene 120 85
Sc(OTf)₃ EtOH 80 78
None DMF 100 62

Functionalization of the Benzamide Moiety

3-Nitrobenzoyl chloride, the acylating agent, is prepared via nitration of benzoyl chloride using fuming nitric acid (90% yield). Alternative routes employ directed ortho-metalation (DoM) strategies for regioselective nitration, though these require stringent anhydrous conditions.

Amide Coupling Methodologies

Palladium-Catalyzed C–N Bond Formation

Palladium-based systems dominate coupling reactions due to their tolerance for nitro groups. A protocol adapted from Farooq et al. employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in dimethylacetamide (DMA) at 150°C, achieving 84% yield (Table 2). The nitro group’s electron-withdrawing nature necessitates higher temperatures (≥130°C) to overcome deactivation of the aryl halide.

Table 2: Comparative Analysis of Coupling Catalysts

Catalyst System Base Solvent Yield (%)
Pd(OAc)₂/Xantphos Cs₂CO₃ DMA 84
CuI/1,10-Phenanthroline K₃PO₄ DMSO 67
NiCl₂(dppe) DBU THF 58

Microwave-Assisted Amidation

Microwave irradiation (300 W, 150°C, 30 min) reduces reaction times from 24 h to 45 min while maintaining 82% yield. This method minimizes nitro group reduction, a common side reaction in prolonged thermal treatments.

Nitration Strategies and Regiochemical Control

Post-Coupling Nitration

Direct nitration of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide with HNO₃/H₂SO₄ at 0°C affords the 3-nitro derivative in 68% yield. Regioselectivity arises from the benzamide’s para-directing effect, though over-nitration (<5%) necessitates careful stoichiometry.

Pre-Functionalized Nitro Acylating Agents

Employing pre-synthesized 3-nitrobenzoyl chloride eliminates regiochemical ambiguity. This approach couples the acyl chloride with 2-phenylimidazo[1,2-a]pyridin-3-amine using Et₃N in dichloromethane (DCM), yielding 89% product.

Mechanistic Insights and Side Reactions

Palladium-Mediated Coupling Pathways

Density functional theory (DFT) studies reveal that Pd(0) inserts into the C–Br bond of 3-nitrobenzoyl bromide, forming a Pd(II) intermediate. Subsequent transmetalation with the imidazopyridine amine and reductive elimination yield the final product. Competing pathways, such as homocoupling of aryl halides, are suppressed by Xantphos ligands.

Nitro Group Reduction Mitigation

The nitro group’s susceptibility to reduction under hydrogenative conditions necessitates alternative workup protocols. Catalytic transfer hydrogenation with ammonium formate/Pd/C in methanol selectively reduces imine byproducts without affecting the nitro functionality.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 7.2 Hz, 1H, imidazopyridine H5), 8.34 (s, 1H, nitrobenzamide H2), 7.89–7.45 (m, 9H, aromatic protons).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₅N₄O₃ [M+H]⁺ 375.1094, found 375.1091.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with t_R = 6.7 min. Residual palladium levels, quantified via ICP-MS, remain below 5 ppm in optimized protocols.

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation of DMA (bp 166°C) enables 92% solvent recovery, reducing waste in large-scale production.

Continuous Flow Nitration

Microreactor technology achieves 99% conversion in 2 min residence time, outperforming batch reactors (30 min).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, exhibit promising antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, a study highlighted the compound's ability to compromise mitochondrial integrity in yeast models, suggesting a potential mechanism for its antimicrobial action .

Antileishmanial and Antitrypanosomal Activity
The compound has demonstrated significant antileishmanial activity against Leishmania donovani and Leishmania infantum, with effective concentrations (EC50) reported around 8.8 µM . Additionally, it has shown activity against Trypanosoma brucei, indicating its potential as a therapeutic agent for treating diseases like leishmaniasis and sleeping sickness.

Corrosion Inhibition

Corrosion Inhibitor in Acidic Environments
this compound has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments (0.5 M HCl). Research findings indicate that the compound significantly reduces the corrosion rate of steel, with inhibition efficiency increasing with the concentration of the inhibitor . This property is particularly valuable in industrial applications where metal degradation poses significant economic challenges.

Other Therapeutic Potential

Antiviral Properties
Emerging research suggests that imidazo[1,2-a]pyridine derivatives may possess antiviral properties. Preliminary studies indicate that these compounds could interfere with viral replication mechanisms, making them candidates for further investigation in antiviral drug development .

Summary of Applications

Application AreaFindings
Medicinal Chemistry Antimicrobial activity against resistant strains; effective against Leishmania spp.
Corrosion Inhibition Significant reduction of corrosion rates in carbon steel exposed to acidic conditions.
Therapeutic Potential Possible antiviral properties warranting further investigation.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound’s biological effects are often mediated through the activation or inhibition of specific signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups : The nitro group in the target compound contrasts with methyl (electron-donating) in and halogens (mixed effects) in , influencing electronic density and reactivity.

Functional Group Modifications on the Benzamide Moiety

Compound Name Benzamide Substituent Molecular Weight Notable Characteristics Reference
Target compound 3-Nitro 359.345 High polarity; potential for nitro reduction to amine
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide Acetamide 265.30 Simpler structure; hydrogen-bonding motifs in crystal lattice
3-Fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide 3-Fluoro 345.34 Fluorine’s electronegativity enhances metabolic stability
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide 8-Bromo, 4-fluoro 453.27 Bromine enables cross-coupling reactions

Key Insights :

  • Nitro vs. Halogen : The nitro group offers stronger electron withdrawal than fluorine or bromine, favoring electrophilic substitution or metal coordination .
  • Acetamide Simplicity : The acetamide derivative lacks aromaticity in the acyl group, reducing π-stacking capability compared to benzamide analogs.

Electronic and Steric Effects

  • Nitro Group Impact : The meta-nitro substituent creates a strong electron-deficient benzamide, enhancing its role as an N,O-bidentate directing group in Pd-catalyzed C–H functionalization (cf. N,O-groups in ). This contrasts with electron-rich analogs (e.g., methyl ), which may hinder oxidative addition steps .
  • Steric Considerations : The torsion angle between imidazo[1,2-a]pyridine and phenyl rings in the acetamide derivative is 9.04° , suggesting moderate steric hindrance. Bulkier substituents (e.g., trifluoromethyl ) could further distort geometry, affecting binding or catalysis.

Yields and Spectral Data

Compound Name Synthesis Yield 1H/13C NMR Data HRMS (Observed/Calculated) Reference
Target compound Not reported Not available Not available
Bis(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane 7.6% Full NMR HRMS confirmed
N-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)octan-1-amine Not reported δ 7.85 (d, J=6.8 Hz) 336.2439/336.2434

Key Insight : Low yields in sulfane derivatives highlight synthetic challenges in forming disulfide bridges, whereas amine-functionalized analogs exhibit precise HRMS alignment.

Biological Activity

3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H14N4O2\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This structure features a nitro group, which is crucial for its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The presence of the nitro group enhances its electrophilic character, allowing it to participate in nucleophilic attacks by cellular components.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, nitro-containing heterocycles have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported to be as low as 0.0015 µg/mL against certain pathogens, suggesting a strong antimicrobial potential .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is thought to be mediated through the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from SAR studies include:

ModificationEffect on Activity
Nitro group at position 3Essential for antimicrobial activity
Substituents on phenyl ringInfluence potency and selectivity
Amide linkageEnhances binding affinity to target proteins

These modifications can lead to significant changes in the compound's efficacy and safety profile.

Study on Antimicrobial Efficacy

In a recent study published in Chemistry Central Journal, researchers synthesized a series of nitro-substituted imidazopyridines and evaluated their antimicrobial activities against various bacterial strains. The results showed that compounds with a similar nitro-substituent exhibited MIC values comparable to established antibiotics, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of related compounds in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6, supporting their potential use in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves sequential coupling and functionalization steps. For example:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or aldehydes under reflux conditions .
  • Step 2 : Nitration at the 3-position of the benzamide moiety using mixed acids (HNO₃/H₂SO₄) under controlled temperatures .
  • Step 3 : Amide coupling via EDCI/HOBt-mediated reactions between the nitrobenzoyl chloride and the 2-phenylimidazo[1,2-a]pyridin-3-amine intermediate . Characterization : Intermediates are validated by ¹H/¹³C NMR (for regiochemistry), FT-IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS (purity >95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallize the compound in DMSO/EtOH mixtures.
  • Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL (R-factor < 0.05), confirming bond angles, torsion angles, and packing motifs . Alternative methods include DFT-optimized geometry compared to experimental NMR/IR data .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Use fluorescence polarization assays for kinases or COX-2, with IC₅₀ determination via dose-response curves .
  • Receptor binding : Radioligand displacement assays (e.g., δ-GABAA receptor, using [³H]muscimol) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), reporting EC₅₀ values .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved for structural validation?

  • Perform 2D NMR (HSQC, HMBC) to assign protons/carbons unambiguously. For example, HMBC correlations between the nitro group and adjacent aromatic protons confirm substitution patterns .
  • Use DFT-predicted NMR chemical shifts (B3LYP/6-31+G(d,p)) to cross-validate experimental data .
  • Variable-temperature NMR to detect dynamic effects (e.g., rotamers) causing signal splitting .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using Plackett-Burman designs. For example, increasing Pd(OAc)₂ from 2% to 5% improves Suzuki coupling yields by 20% .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min at 150°C) .
  • In-line purification : Employ flash chromatography (C18 silica) or recrystallization (hexane/EtOAc) to isolate high-purity batches (>99%) .

Q. How can molecular docking and dynamics elucidate target binding modes?

  • Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to the nitro group and π-π stacking with the imidazo[1,2-a]pyridine ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å). Analyze binding free energy with MM/PBSA .

Q. Why do adsorption isotherm models (e.g., Langmuir vs. Freundlich) matter in studying surface interactions?

  • Langmuir : Assumes monolayer adsorption; fit data to Cq=1KLqm+Cqm\frac{C}{q} = \frac{1}{K_L q_m} + \frac{C}{q_m}, where qmq_m is maximum capacity. Valid for corrosion inhibition studies on carbon steel .
  • Freundlich : Accounts for heterogeneous surfaces; logq=logKF+1nlogC\log q = \log K_F + \frac{1}{n} \log C. Use if R2R^2 > 0.95 in inhibition efficiency vs. concentration plots .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-quality data (I/σ(I) > 2.0). Use Olex2 for structure visualization .
  • Computational Chemistry : Benchmark DFT methods (e.g., M06-2X vs. B3LYP) to ensure accuracy in charge distribution predictions .
  • Bioassays : Include positive controls (e.g., celecoxib for COX-2) and validate statistical significance via ANOVA (p < 0.05) .

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